molecular formula C20H29N3O2S B11995068 N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-pentyl-oxalamide

N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-pentyl-oxalamide

Katalognummer: B11995068
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: ZYVMJIUAWAJZAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide is a synthetic compound characterized by the presence of an adamantane group, a thiazole ring, and an oxalamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Adamantane Group: The adamantane group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Formation of the Oxalamide Moiety:

Industrial Production Methods

Industrial production of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide moiety can be modified by reacting with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxalamides.

Wissenschaftliche Forschungsanwendungen

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide
  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide
  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-dodecyl-oxalamide

Uniqueness

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide is unique due to its specific combination of the adamantane group, thiazole ring, and pentyl-substituted oxalamide moiety. This unique structure imparts distinct physicochemical properties and potential biological activities, differentiating it from other similar compounds.

Eigenschaften

Molekularformel

C20H29N3O2S

Molekulargewicht

375.5 g/mol

IUPAC-Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-pentyloxamide

InChI

InChI=1S/C20H29N3O2S/c1-2-3-4-5-21-17(24)18(25)23-19-22-16(12-26-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h12-15H,2-11H2,1H3,(H,21,24)(H,22,23,25)

InChI-Schlüssel

ZYVMJIUAWAJZAI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.